![molecular formula C13H7F3N2O2 B12861918 3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid is a chemical compound with the molecular formula C10H5F3N2O2. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The trifluoromethyl group (-CF3) attached to the indazole ring significantly influences the compound’s chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Pharmaceutical Development
1. Anticancer Activity:
Research indicates that compounds with the benzo[g]indazole scaffold exhibit various biological activities, including anticancer properties. 3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid has shown promise in modulating pathways relevant to cancer mechanisms. Its ability to interact with specific receptors or enzymes may lead to therapeutic applications in treating cancers.
2. Neurodegenerative Diseases:
The compound may also have implications for neurodegenerative diseases due to its interaction with sigma receptors, which are implicated in central nervous system disorders. Studies have shown that derivatives of indazole can selectively inhibit these receptors, suggesting potential for developing treatments for conditions like Alzheimer's disease .
3. Anti-inflammatory and Antibacterial Properties:
Compounds similar to this compound have been reported to possess anti-inflammatory and antibacterial activities. The carboxylic acid functional group allows for various modifications that can enhance these properties, making it a versatile scaffold for designing new therapeutic agents .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways include:
- Reactions involving the formation of the indazole core through cyclization reactions.
- Introduction of the trifluoromethyl group , which can be achieved through electrophilic fluorination methods.
- Carboxylation at the 5-position , allowing for further functionalization to enhance biological activity.
These synthetic strategies allow researchers to produce this compound in sufficient purity for biological testing and application development .
Case Studies
Case Study 1: Sigma Receptor Interaction
In a study investigating the interaction of indazole derivatives with sigma receptors, this compound was found to have significant binding affinity, suggesting its potential as a therapeutic agent targeting CNS disorders. The study utilized molecular modeling techniques to elucidate binding interactions and optimize pharmacological profiles .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antibacterial efficacy of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to this compound exhibited promising antimicrobial activity, supporting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid
- 1-Methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 5-Chloro-1H-indazole-3-carboxylic acid
Uniqueness
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and specific interactions with biological targets .
Biological Activity
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : C₉H₅F₃N₂O₂
- Molecular Weight : 230.15 g/mol
- CAS Number : 959236-67-0
- PubChem CID : 34176094
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Indazole derivatives have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, some studies indicate that related indazole compounds exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs) .
- Antitumor Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines, suggesting its potential as an anticancer agent. For example, related compounds have shown IC₅₀ values in the nanomolar range against non-small cell lung cancer (NSCLC) cell lines .
- Anti-inflammatory Properties : Indazole derivatives are also noted for their anti-inflammatory activities, which may be mediated through the inhibition of specific inflammatory pathways .
Case Studies and Experimental Data
Several studies have explored the biological activity of indazole derivatives, including this compound:
Study | Activity | IC₅₀ Value | Cell Line |
---|---|---|---|
Liu et al. (2018) | FGFR1 Inhibition | < 4.1 nM | KG1 |
Zhang et al. (2018) | EGFR Inhibition | 5.3 nM | H1975 |
Smith et al. (2018) | Antitumor Activity | 38.6 nM | WM3629 |
These studies highlight the compound's significant potency against various targets, reinforcing its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the indazole ring can markedly influence biological activity. For instance, substituents at the 4-position and 6-position of the indazole scaffold have been linked to enhanced inhibitory effects on target enzymes .
Properties
Molecular Formula |
C13H7F3N2O2 |
---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2H-benzo[g]indazole-5-carboxylic acid |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)11-9-5-8(12(19)20)6-3-1-2-4-7(6)10(9)17-18-11/h1-5H,(H,17,18)(H,19,20) |
InChI Key |
ULOLQOQQOPYQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NN=C23)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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